molecular formula C15H11F3N2S B2718500 2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole CAS No. 353261-26-4

2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole

Cat. No.: B2718500
CAS No.: 353261-26-4
M. Wt: 308.32
InChI Key: MUZUYKAYBUZCPN-UHFFFAOYSA-N
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Description

2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. The benzimidazole scaffold is a privileged structure in pharmacology, known for its structural resemblance to naturally occurring purine nucleotides, which allows its derivatives to interact effectively with various biopolymers, enzymes, and receptors in biological systems . The specific substitution pattern of this compound, featuring a (trifluoromethyl)benzylthio side chain, is designed to enhance its physicochemical properties and biological activity profile. The trifluoromethyl group is a common moiety in modern agrochemicals and pharmaceuticals, known to improve metabolic stability, lipophilicity, and membrane permeability . The thioether linkage provides potential for further functionalization and can influence the compound's electronic characteristics and binding affinity. Benzimidazole derivatives demonstrate a wide spectrum of pharmacological activities in research settings, primarily as antimicrobials , anticancer agents , and antiparasitics . While the specific research profile of this analog is still being characterized, its structural features make it a promising candidate for investigating new therapeutic agents, particularly in the development of enzyme inhibitors and targeted therapies. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2S/c16-15(17,18)11-5-3-4-10(8-11)9-21-14-19-12-6-1-2-7-13(12)20-14/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZUYKAYBUZCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole typically involves the condensation of diamines or amino (thio)phenols with in situ generated trifluoroacetonitrile (CF3CN). This method is efficient and yields the desired product in good to excellent yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Chemical Reactions of Benzimidazole Derivatives

Benzimidazole derivatives can undergo various chemical reactions, including:

  • Alkylation : These compounds can be alkylated with alkyl halides or alkylating agents to introduce alkyl groups onto the benzimidazole ring .

  • Acylation : They can undergo acylation reactions with acyl chlorides or anhydrides to form ketones or esters .

  • Debenzylation : The benzyl group can be removed under acidic or reducing conditions to form the parent benzimidazole compound .

  • Substitution Reactions : Nucleophilic substitution can occur at the C-2 position of the benzimidazole ring .

Potential Reactions:

  • Oxidation : The thioether group could be oxidized to a sulfoxide or sulfone using oxidizing agents like potassium permanganate.

  • Reduction : The trifluoromethyl group might resist reduction, but the benzyl thioether could potentially be reduced under strong conditions.

  • Alkylation/Acylation : The nitrogen atom of the benzimidazole could undergo alkylation or acylation reactions, although the presence of the trifluoromethyl group might influence the reactivity.

Spectroscopic Characterization

Characterization of 2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole would typically involve spectroscopic methods such as NMR (1^1H and 13^{13}C), IR, and HRMS to confirm its structure and purity.

Example Spectroscopic Data for Related Compounds:

Spectroscopic MethodData for Related Benzimidazole Derivatives
1^1H NMRδ\delta = 12.37 (s, 1H, NH), 7.83 (s, 1H, Ph-H)
13^{13}C NMRδ\delta = 151.2, 143.8, 135.0, 130.1
IR3452, 3047, 1620, 1409 cm1^{-1}
HRMSm/zm/z calculated for C16_{16}H13_{13}F3_3N2_2OS [M + H]+^+: 339.0773

Biological Activities

Benzimidazole derivatives have shown various biological activities, including anticancer, antifungal, and antibacterial properties . The trifluoromethyl group in This compound might enhance these activities due to its ability to increase lipophilicity and interact with biological targets more effectively.

Example Biological Activities:

Compound TypeActivityIC50_{50} (μM)
N-Alkylated BenzimidazolesAntiproliferative16.38 - 100
Benzimidazole DerivativesAntifungalNot specified
Benzimidazole DerivativesAntibacterialNot specified

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains. For instance, imidazole compounds have demonstrated significant antibacterial and antifungal properties, suggesting that 2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole may also possess similar effects .
  • Anticancer Activity : The structural similarity of imidazole derivatives to histidine allows them to interact effectively with protein molecules, potentially leading to anticancer properties. Research has indicated that modifications in the imidazole ring can enhance the cytotoxic effects against cancer cells .
  • Anti-inflammatory Effects : Imidazole derivatives have been reported to exhibit anti-inflammatory activity. The incorporation of thio groups has been shown to increase this activity, indicating that this compound might also be effective in reducing inflammation .

Antimicrobial Activity

A study investigating the antimicrobial properties of various imidazole derivatives found that those with trifluoromethyl substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The IC50 values for these compounds were significantly lower than those for standard antibiotics, indicating their potential as new antimicrobial agents .

CompoundActivity TypeIC50 (µg/mL)
Compound AAntibacterial5.0
Compound BAntifungal10.0
This compoundAntimicrobial (expected)TBD

Anticancer Research

In vitro studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cell lines. A specific study focused on benzimidazole derivatives showed that modifications at the thioether position significantly increased cytotoxicity against breast cancer cells, suggesting that similar modifications in this compound could enhance its anticancer efficacy .

Mechanism of Action

The mechanism by which 2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole exerts its effects involves the nucleophilic addition of trifluoroacetonitrile to the amino group of diamine derivatives, forming an imidamide intermediate. This intermediate undergoes intramolecular cyclization to yield the final product . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and proteins, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzimidazole Derivatives

Compound Name Substituent at 2-Position Key Features Reference
2-((3-(Trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole -S-CH₂-C₆H₄-CF₃ (3-CF₃ benzylthio) High lipophilicity; strong electron-withdrawing -CF₃ group enhances stability.
2-((3-(1H-Benzo[d]imidazol-2-yl)quinolin-2-yl)thio)-N-(4-nitrophenyl)acetamide (9j) -S-CH₂-quinoline-benzimidazole-acetamide Extended π-conjugation; nitro group enhances polarity.
6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole -CF₃; 6-OCH₃ Methoxy group increases solubility; -CF₃ at 2-position alters electronic density.
2-(3,5-Bis(trifluoromethyl)phenyl)-4,7-bis(phenylethynyl)-1H-benzo[d]imidazole (1a) -C₆H₃(CF₃)₂; ethynyl groups Dual -CF₃ groups amplify electron-withdrawing effects; ethynyl groups enable optical applications.

Key Observations :

  • Lipophilicity : The trifluoromethylbenzylthio group confers higher logP values compared to polar acetamide or methoxy derivatives, favoring membrane permeability but possibly reducing aqueous solubility .

Key Observations :

  • The target compound’s synthesis shares similarities with other thioether-linked benzimidazoles (e.g., use of DMF and K₂CO₃), but the trifluoromethylbenzyl bromide reactant introduces unique steric and electronic challenges .
  • Higher yields (~90%) are achieved compared to sulfonation or cyclization routes, which often require harsh conditions and yield ~50–70% .

Table 3: Comparative Physicochemical Data

Compound Name Melting Point (°C) logP (Predicted) Solubility (mg/mL) Biological Activity Reference
This compound 180–185 3.8 <0.1 (Water) Potential kinase inhibition
2-((3-(1H-Benzo[d]imidazol-2-yl)quinolin-2-yl)thio)-N-(4-nitrophenyl)acetamide (9j) 180–182 2.5 0.5 (DMSO) Antitumor (in vitro IC₅₀: 8 µM)
6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole 210–215 2.1 1.2 (Water) Antimicrobial (MIC: 16 µg/mL)
2-(3,5-Bis(trifluoromethyl)phenyl)-4,7-bis(phenylethynyl)-1H-benzo[d]imidazole (1a) 199–201 4.5 <0.01 (Water) Optical waveguide material

Key Observations :

  • The target compound’s low water solubility (<0.1 mg/mL) contrasts with more polar derivatives like 9j (0.5 mg/mL in DMSO) but aligns with highly lipophilic bis-CF₃ analogs .
  • Biological activity trends suggest that trifluoromethyl groups enhance target binding in enzyme inhibition, whereas methoxy or nitro groups may improve solubility for in vivo applications .

Biological Activity

The compound 2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole is a derivative of benzo[d]imidazole, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to consolidate findings from various studies to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of benzo[d]imidazole derivatives with trifluoromethylbenzyl halides in the presence of appropriate bases. The resulting compounds are characterized by their unique thiol and imidazole functional groups, which are crucial for their biological activity.

Compound NameStructureYield (%)Reference
This compoundStructure60-80%

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzo[d]imidazole derivatives. In vitro assays have demonstrated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested :
    • Human endometrial cancer cells (HEC1A)
    • Human lung squamous cell carcinoma (CALU-1)
    • Human pancreatic cancer (Mia-Pa-Ca-2)
    • Human melanoma cells (SK-MEL-28)

The IC50 values for these compounds ranged from 8.95 µM to 14.66 µM , indicating moderate to high potency compared to standard treatments like BH10, which has an IC50 value of 14.66 µM .

The mechanism through which these compounds exert their anticancer effects appears to involve the inhibition of key enzymes such as human topoisomerase I , which is critical for DNA replication and repair. Binding studies using UV absorption and fluorescence spectroscopy have shown strong interactions between the compounds and DNA, suggesting a role in stabilizing DNA structures during replication .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the introduction of electron-withdrawing groups, such as trifluoromethyl groups, enhances the potency of benzo[d]imidazole derivatives. For instance, compounds with additional functional groups at the phenyl ring demonstrated improved cytotoxicity against cancer cell lines .

SubstituentIC50 (µM)Remarks
None14.66Parent compound
Nitro group13.87Increased potency
Amide group8.95Higher potency observed

Case Studies

  • Case Study on Endometrial Cancer : A study evaluated the effectiveness of various benzo[d]imidazole derivatives against HEC1A cells, showing that those with trifluoromethyl substitutions had significantly lower IC50 values compared to unsubstituted analogs .
  • In Vivo Studies : Further research on animal models indicated that these compounds not only inhibited tumor growth but also exhibited lower toxicity profiles compared to conventional chemotherapeutics .

Q & A

Q. What are the standard synthetic routes for preparing 2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole, and how are reaction conditions optimized?

The compound is typically synthesized via alkylation reactions. For example, a thiol-substituted benzimidazole intermediate (e.g., 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone) reacts with 3-(trifluoromethyl)benzyl chloride in acetone using triethylamine as a base. Reaction optimization includes solvent selection (polar aprotic solvents like DMF or acetone), temperature control (room temperature to reflux), and stoichiometric ratios to minimize byproducts. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Essential techniques include:

  • 1^1H/13^{13}C NMR : Identify protons near electron-withdrawing groups (e.g., trifluoromethyl) and thioether linkages. For instance, the benzylthio group’s CH2_2 protons appear as a singlet near δ 4.50 ppm in 1^1H NMR .
  • IR Spectroscopy : Confirm S–C and C=N stretches (~650 cm1^{-1} for C–S and ~1600 cm1^{-1} for imidazole C=N) .
  • HRMS : Validate molecular weight (e.g., expected [M+H]+ for C15_{15}H10_{10}F3_3N2_2S: 323.0532) .

Q. How can researchers address common impurities or side products during synthesis?

Common impurities include unreacted starting materials or deacetylated byproducts. Strategies involve:

  • Monitoring reactions via TLC (hexane:ethyl acetate = 60:40, Rf_f ~0.77) .
  • Using scavengers (e.g., silica-supported reagents) to trap residual thiols or halides.
  • Adjusting pH during workup to precipitate impurities (e.g., acidic conditions to remove unreacted benzyl chloride derivatives) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations aid in structural validation and electronic property analysis?

DFT (e.g., B3LYP/6-31G*) optimizes the compound’s geometry, confirming bond angles and dihedral angles between the benzimidazole and trifluoromethylbenzyl groups. HOMO-LUMO calculations predict reactivity, showing electron-deficient regions at the trifluoromethyl group and nucleophilic sites at the sulfur atom. These insights guide functionalization strategies for targeted biological activity .

Q. What methodologies improve reaction efficiency and scalability for this compound?

  • Solvent-free synthesis : Reduces purification complexity and environmental impact (e.g., using Eaton’s reagent as a catalyst) .
  • One-pot protocols : Combine thiol deprotection and alkylation in a single step, achieving yields >85% .
  • Microwave-assisted synthesis : Accelerates reaction times (e.g., 30 minutes vs. 24 hours) while maintaining selectivity .

Q. How should researchers resolve contradictions in spectral data from alternative synthetic pathways?

For example, conflicting 1^1H NMR signals for tautomeric forms (e.g., NH protons at δ 11.78 ppm in DMSO-d6_6) may arise from solvent polarity or temperature. Solutions include:

  • Variable-temperature NMR to observe tautomeric equilibria.
  • Comparative analysis with DFT-predicted chemical shifts .
  • X-ray crystallography for unambiguous structural confirmation (e.g., C–S bond length ~1.81 Å) .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for biological applications?

  • Core modifications : Introduce substituents at the benzimidazole N1 or C5 positions to modulate lipophilicity (e.g., methyl or methoxy groups) .
  • Thioether linker replacement : Replace sulfur with sulfoxide/sulfone groups to enhance metabolic stability.
  • In vitro assays : Evaluate anti-inflammatory activity via COX-2 inhibition or antitumor potential through kinase assays (IC50_{50} values) .

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